(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride
Overview
Description
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 . This compound is known for its unique structure, which includes an oxane ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxane derivative and an amino acid precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxane derivatives.
Reduction: Reduction reactions can modify the amino group, leading to different amine derivatives.
Substitution: The oxane ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products
Scientific Research Applications
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride include:
(2R)-2-(oxan-4-yl)propanoic acid: A related compound with a similar oxane ring structure.
3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride: Another derivative with slight structural differences.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both an amino group and an oxane ring. This unique combination makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(oxan-4-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITCNNJBOQBHQP-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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